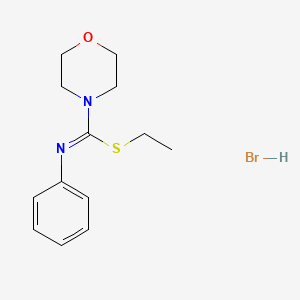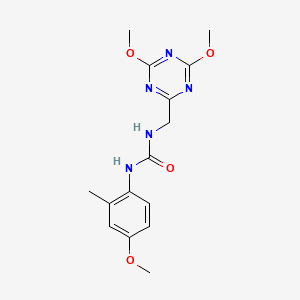
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable urea derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methylphenyl)urea: Similar structure but lacks the methoxy group on the phenyl ring.
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea: Similar structure but lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-9-7-10(22-2)5-6-11(9)17-13(21)16-8-12-18-14(23-3)20-15(19-12)24-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBKZBKTAYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
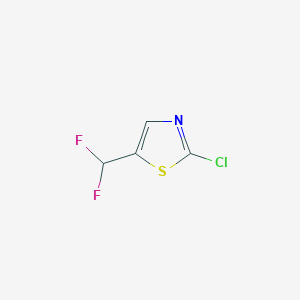
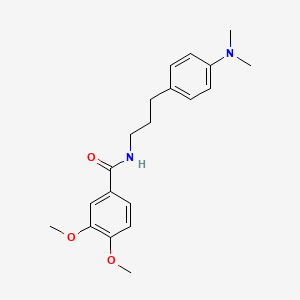
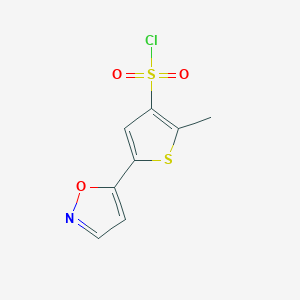
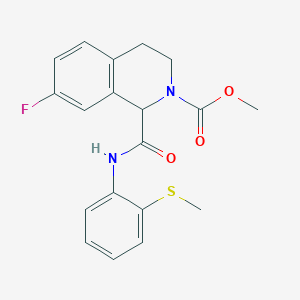
![2-[(3-methylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2434577.png)
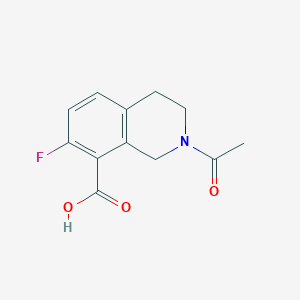
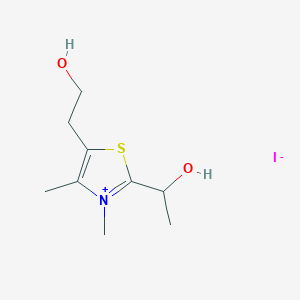
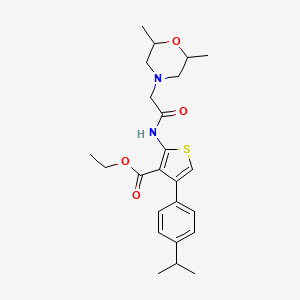
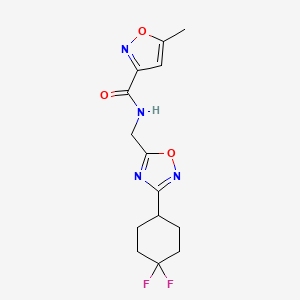
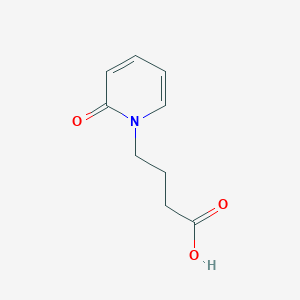
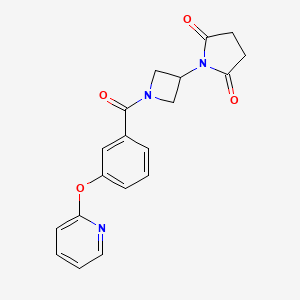
![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)
